Cas no 2137782-68-2 (1-(Aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one)
![1-(Aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one structure](https://ja.kuujia.com/scimg/cas/2137782-68-2x500.png)
1-(Aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one 化学的及び物理的性質
名前と識別子
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- 2137782-68-2
- EN300-704648
- 1-(aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one
- 1-(Aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one
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- インチ: 1S/C14H25NO2/c1-13(2,3)10-4-6-14(7-5-10)8-12(16)17-11(14)9-15/h10-11H,4-9,15H2,1-3H3
- InChIKey: YTXQJYQETKLSLI-UHFFFAOYSA-N
- ほほえんだ: O1C(CC2(C1CN)CCC(C(C)(C)C)CC2)=O
計算された属性
- せいみつぶんしりょう: 239.188529040g/mol
- どういたいしつりょう: 239.188529040g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 298
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 52.3Ų
1-(Aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-704648-2.5g |
1-(aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one |
2137782-68-2 | 95.0% | 2.5g |
$2379.0 | 2025-03-12 | |
Enamine | EN300-704648-5.0g |
1-(aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one |
2137782-68-2 | 95.0% | 5.0g |
$3520.0 | 2025-03-12 | |
Enamine | EN300-704648-0.05g |
1-(aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one |
2137782-68-2 | 95.0% | 0.05g |
$1020.0 | 2025-03-12 | |
Enamine | EN300-704648-1.0g |
1-(aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one |
2137782-68-2 | 95.0% | 1.0g |
$1214.0 | 2025-03-12 | |
Enamine | EN300-704648-10.0g |
1-(aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one |
2137782-68-2 | 95.0% | 10.0g |
$5221.0 | 2025-03-12 | |
Enamine | EN300-704648-0.1g |
1-(aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one |
2137782-68-2 | 95.0% | 0.1g |
$1068.0 | 2025-03-12 | |
Enamine | EN300-704648-0.5g |
1-(aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one |
2137782-68-2 | 95.0% | 0.5g |
$1165.0 | 2025-03-12 | |
Enamine | EN300-704648-0.25g |
1-(aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one |
2137782-68-2 | 95.0% | 0.25g |
$1117.0 | 2025-03-12 |
1-(Aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Y. Maximilian Klein,Edwin C. Constable,Catherine E. Housecroft,Alessandro Prescimone CrystEngComm, 2015,17, 2070-2073
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
1-(Aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-oneに関する追加情報
1-(Aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one (CAS No. 2137782-68-2): A Comprehensive Overview
1-(Aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one (CAS No. 2137782-68-2) is a unique and highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its intricate spirocyclic structure and functional groups, holds potential for a variety of applications, particularly in the development of novel therapeutic agents.
The spirocyclic nature of 1-(Aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one is a key feature that contributes to its chemical stability and biological activity. Spirocyclic compounds are known for their ability to adopt specific conformations that can enhance their binding affinity to biological targets, making them valuable scaffolds in drug design. The presence of the aminomethyl group further adds to the compound's versatility, as it can participate in various chemical reactions and interactions, such as hydrogen bonding and electrostatic interactions.
Recent studies have highlighted the potential of 1-(Aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one in the treatment of neurological disorders. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent neuroprotective effects by modulating specific ion channels and receptors involved in neuronal signaling. The research team found that the compound effectively reduced oxidative stress and inflammation in neuronal cells, suggesting its potential as a therapeutic agent for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its neuroprotective properties, 1-(Aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one has also shown promise in the field of anti-inflammatory drug development. A 2022 study published in the European Journal of Medicinal Chemistry reported that the compound exhibited significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding opens up new avenues for the development of nonsteroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and reduced side effects.
The tert-butyl group in 1-(Aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one plays a crucial role in enhancing the compound's lipophilicity and metabolic stability. This is particularly important for drugs that need to cross biological membranes, such as the blood-brain barrier, to reach their target sites. The tert-butyl group also contributes to the overall conformational rigidity of the molecule, which can improve its selectivity and reduce off-target effects.
Synthesis of 1-(Aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one involves a series of well-defined chemical reactions, including ring-closing metathesis (RCM) and reductive amination. These synthetic routes have been optimized to achieve high yields and purity, making it feasible for large-scale production in pharmaceutical settings. The ability to synthesize this compound efficiently is crucial for advancing its preclinical and clinical development.
Clinical trials are currently underway to evaluate the safety and efficacy of 1-(Aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one in various therapeutic contexts. Early results from Phase I trials have shown promising outcomes, with no significant adverse effects reported at therapeutic doses. These findings provide a strong foundation for further clinical investigations and potential market approval.
In conclusion, 1-(Aminomethyl)-8-tert-butyl-2-oxaspiro[4.5]decan-3-one (CAS No. 2137782-68-2) represents a promising candidate in the development of novel therapeutic agents for neurological disorders and inflammatory conditions. Its unique chemical structure and biological properties make it an attractive target for further research and development in the pharmaceutical industry.
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